N-cyclobutyl-2-iodoaniline N-cyclobutyl-2-iodoaniline
Brand Name: Vulcanchem
CAS No.: 1249342-85-5
VCID: VC3055619
InChI: InChI=1S/C10H12IN/c11-9-6-1-2-7-10(9)12-8-4-3-5-8/h1-2,6-8,12H,3-5H2
SMILES: C1CC(C1)NC2=CC=CC=C2I
Molecular Formula: C10H12IN
Molecular Weight: 273.11 g/mol

N-cyclobutyl-2-iodoaniline

CAS No.: 1249342-85-5

Cat. No.: VC3055619

Molecular Formula: C10H12IN

Molecular Weight: 273.11 g/mol

* For research use only. Not for human or veterinary use.

N-cyclobutyl-2-iodoaniline - 1249342-85-5

Specification

CAS No. 1249342-85-5
Molecular Formula C10H12IN
Molecular Weight 273.11 g/mol
IUPAC Name N-cyclobutyl-2-iodoaniline
Standard InChI InChI=1S/C10H12IN/c11-9-6-1-2-7-10(9)12-8-4-3-5-8/h1-2,6-8,12H,3-5H2
Standard InChI Key MIUUQGQJJOSLGZ-UHFFFAOYSA-N
SMILES C1CC(C1)NC2=CC=CC=C2I
Canonical SMILES C1CC(C1)NC2=CC=CC=C2I

Introduction

Chemical Structure and Properties

N-Cyclobutyl-2-iodoaniline (C₁₀H₁₂IN) features a 2-iodoaniline core with a cyclobutyl group attached to the nitrogen atom. The structural characteristics of this compound contribute to its specific chemical behavior and potential applications.

Physical and Chemical Properties

The key physical and chemical properties of N-cyclobutyl-2-iodoaniline are summarized in Table 1.

Table 1. Physical and Chemical Properties of N-Cyclobutyl-2-Iodoaniline

PropertyValueReference
CAS Number1249342-85-5
Molecular FormulaC₁₀H₁₂IN
Molecular Weight273.11 g/mol
XLogP3-AA3.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count2
Exact Mass273.00145 Da
IUPAC NameN-cyclobutyl-2-iodoaniline
SMILESC1CC(C1)NC2=CC=CC=C2I

Structural Features

The compound possesses several key structural features that influence its reactivity:

  • The iodine atom at the ortho position of the aniline serves as an excellent handle for further chemical modifications, particularly in cross-coupling reactions.

  • The cyclobutyl group attached to the nitrogen provides a unique three-dimensional structure that can contribute to specific pharmacokinetic properties.

  • The secondary amine functionality allows for various transformations, including protection, functionalization, and involvement in metal-catalyzed reactions.

Related Compounds and Derivatives

Hydrochloride Salt

The hydrochloride salt of N-cyclobutyl-2-iodoaniline (CAS: 2378501-91-6) is a commercially available form of the compound with the molecular formula C₁₀H₁₃ClIN and a molecular weight of 309.58 g/mol . This salt form may offer advantages in terms of stability, solubility, or handling compared to the free base.

Table 2. Properties of N-Cyclobutyl-2-Iodoaniline Hydrochloride

PropertyValueReference
CAS Number2378501-91-6
Molecular FormulaC₁₀H₁₃ClIN
Molecular Weight309.58 g/mol
IUPAC NameN-cyclobutyl-2-iodoaniline;hydrochloride
SMILESC1CC(C1)NC2=CC=CC=C2I.Cl

Halogenated Derivatives

5-Bromo-N-cyclobutyl-2-iodoaniline (C₁₀H₁₁BrIN, MW: 352.01 g/mol) represents a dihalogenated derivative featuring both iodine at the 2-position and bromine at the 5-position of the aniline ring. The presence of two different halogen atoms provides multiple sites for selective functionalization, making it a versatile synthetic intermediate.

Chemical Reactivity

The reactivity of N-cyclobutyl-2-iodoaniline is largely determined by its functional groups and structural features.

Amine Reactivity

As a secondary amine, the nitrogen can participate in various reactions:

  • Protection with common protecting groups such as Boc (tert-butyloxycarbonyl)

  • Acylation to form amides

  • Alkylation to form tertiary amines

Iodine-Mediated Reactivity

The iodine at the ortho position is particularly valuable for metal-catalyzed coupling reactions:

  • Palladium-Catalyzed Couplings: The compound could serve as a substrate in various Pd-catalyzed transformations, similar to other o-iodoanilines that have been used in coupling and cyclization reactions with propargylic bromides to form indoles .

  • Sonogashira Coupling: The aryl iodide functionality makes the compound suitable for Sonogashira cross-coupling with terminal alkynes .

  • Heck and Suzuki Reactions: The compound could participate in these reactions to introduce various carbon substituents at the iodine position.

Applications in Organic Synthesis

Building Block in Medicinal Chemistry

N-Cyclobutyl-2-iodoaniline serves as a valuable building block in medicinal chemistry due to its unique structural features:

  • The iodine atom provides a versatile handle for introducing various functional groups through cross-coupling reactions.

  • The cyclobutyl group contributes to unique pharmacokinetic properties and can serve as a conformationally restricted propyl isostere in drug development .

  • The compound could be used in the synthesis of heterocycles with potential pharmacological activity.

Heterocycle Synthesis

The ortho-iodoaniline motif has been utilized in the synthesis of various nitrogen-containing heterocycles:

  • Indole Synthesis: Similar ortho-iodoaniline derivatives have been used in palladium-catalyzed one-pot reactions with propargylic bromides to afford indoles efficiently .

  • Benzofused Heterocycles: The compound's structure makes it potentially valuable for synthesizing benzofused O- and N-heterocycles through cascade reactions involving palladium catalysis .

Hazard StatementDescriptionClassification
H302Harmful if swallowedAcute toxicity, oral (Category 4)
H312Harmful in contact with skinAcute toxicity, dermal (Category 4)
H315Causes skin irritationSkin corrosion/irritation (Category 2)
H319Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H332Harmful if inhaledAcute toxicity, inhalation (Category 4)
H335May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)

Precautionary Measures

When handling N-cyclobutyl-2-iodoaniline or its hydrochloride salt, standard laboratory safety protocols should be followed, including:

  • Use of appropriate personal protective equipment (PPE) including gloves, lab coat, and safety glasses

  • Handling in a well-ventilated area or fume hood

  • Avoiding skin contact, inhalation, or ingestion

  • Proper disposal according to local regulations for chemical waste

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